5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde
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Description
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde consists of a pyridine ring with a hydroxy group at the 5-position and a carbaldehyde group at the 2-position. The presence of these functional groups may influence the compound’s reactivity and potential applications.Scientific Research Applications
Crystal and Molecular Structure Analysis
5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde has been studied for its role in the crystal and molecular structure of certain compounds. For instance, its derivative, dimethylindium-pyridine-2-carbaldehyde oximate, has been analyzed for its unique structural properties in organometallic chemistry (Shearer, Twiss, & Wade, 1980).
Synthetic Precursors in Antitumor Agents
Derivatives of this compound have shown potential as synthetic precursors for antitumor agents. This includes its use in the synthesis of oxopyrimidine-5-carbaldehydes, which have been identified as promising for this purpose (Erkin & Krutikov, 2004).
Development of CN Ligands
It has been used in the creation of novel CN ligands that are stable towards hydrolysis. This involves linking carbohydrates to nitrogen-containing aldehydes via oxime ethers, a process that has relevance in asymmetric synthesis and catalysis (Brunner, Schönherr, & Zabel, 2001).
Role in Sonogashira-Type Reactions
In organic chemistry, derivatives of 5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde have been used in Sonogashira-type reactions, which are crucial for creating complex organic molecules, including pharmaceuticals and polymers (Vilkauskaitė, Šačkus, & Holzer, 2011).
Synthesis of Heterocycles
This compound has been instrumental in the synthesis of new heterocycles like tetrahydrocarbazoles, which have applications in medicinal chemistry and drug development (Danish & Prasad, 2004).
Development of Ferrocenyl Pyrazoles
5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde derivatives have also been used in the synthesis of ferrocenyl pyrazoles, compounds with potential applications in materials science and catalysis (López et al., 2004).
Microwave-Assisted Synthesis in Pharmaceutical Chemistry
This compound has been employed in microwave-assisted synthesis, a modern technique for rapid and efficient drug development. It's used to create multicomponent pharmacophoric conjugates showing antimicrobial activity (El Azab, Youssef, & Amin, 2014).
Spectrophotometric Determination of Iron
In analytical chemistry, pyridine-2-carbaldehyde derivatives are used for the spectrophotometric determination of trace amounts of iron, showcasing its importance in environmental analysis and quality control (Gallego, García-Vargas, & Valcárcel, 1979).
properties
IUPAC Name |
5-hydroxy-6-oxo-1H-pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-3-4-1-2-5(9)6(10)7-4/h1-3,9H,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOFBQFHJYJHHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxypicolinaldehyde |
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